molecular formula C14H11FO4 B6402775 4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261958-12-6

4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6402775
CAS RN: 1261958-12-6
M. Wt: 262.23 g/mol
InChI Key: OBZIIHZENWAYPI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid (95%), or 4F3HBA, is an organic compound with a wide range of applications in scientific research. It is a benzene derivative, with a phenolic hydroxyl group, and a fluoro-methoxy group attached to the aromatic ring. It is a highly versatile compound, with many potential uses in chemical and biomedical research.

Scientific Research Applications

4F3HBA has many potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 1,3-diaryl-2-pyridinones, 4-amino-3-cyano-3-fluorobenzoic acids, and various other organic compounds. It has also been used as a reactant in the synthesis of various drugs, such as the anti-inflammatory drug flufenamic acid. In addition, 4F3HBA has been used as a starting material for the synthesis of various fluorinated compounds, such as 5-fluoro-2-methoxybenzoic acid and 4-fluoro-3-methoxybenzaldehyde.

Mechanism of Action

The mechanism of action of 4F3HBA is not yet fully understood. However, it is believed that its fluoro-methoxy group is involved in the binding of the compound to various biological targets, such as enzymes and receptors. This binding is thought to result in the inhibition of specific biochemical pathways, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F3HBA are not yet fully understood. However, the compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus. In addition, 4F3HBA has been shown to have anti-allergic and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

4F3HBA is a highly versatile compound, with many potential uses in scientific research. It is relatively easy to synthesize, and the reaction conditions are mild and well-tolerated. In addition, the compound is relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive, and its solubility in water is limited.

Future Directions

Given its wide range of potential applications in scientific research, 4F3HBA has many potential future directions. These include its use in the development of new drugs, such as anti-cancer and anti-inflammatory agents. In addition, 4F3HBA could be used in the development of new fluorinated compounds, and in the synthesis of various organic compounds. Finally, the compound could be used in the development of new biochemical and physiological assays, and in the study of various biological pathways.

Synthesis Methods

The synthesis of 4F3HBA is usually conducted through a two-step process. The first step involves the reaction of 4-fluoro-3-methoxybenzaldehyde with 3-hydroxybenzoyl chloride in the presence of anhydrous aluminum chloride and acetic acid as a catalyst. The second step involves the reaction of the resulting product with a base such as sodium hydroxide, which yields 4F3HBA as the final product.

properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-7-8(3-5-11(13)15)10-4-2-9(14(17)18)6-12(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZIIHZENWAYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690180
Record name 4'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261958-12-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-2-hydroxy-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261958-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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